2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
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Description
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with a molecular weight of 168.19 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, has been reported . The synthesis involves the reaction of 3-methyl-2-cyclohexen-1-one with methyl (E)-crotonate in the presence of butyllithium and diisopropylamine . The resulting ester is then hydrolyzed to yield the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic octane ring with a carboxylic acid group and a ketone group . The InChI code for this compound is 1S/C9H12O3/c10-8-4-5-1-2-6 (8)3-7 (5)9 (11)12/h5-7H,1-4H2, (H,11,12) .Safety and Hazards
The safety information for 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(9(12)13)5-6-2-3-7(10)4-8(6)11/h6-7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWLNBSKMLTQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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